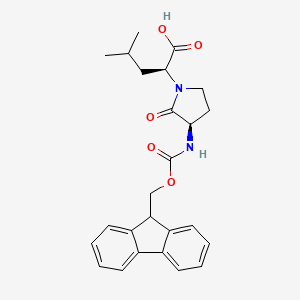
Acid Red 407
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Red 407, also known as Acid Red 74, is an organic synthetic dye commonly used in the textile industry for dyeing fabrics and fibers. It appears as a dark red powder and is soluble in water, with better solubility under acidic conditions. The dye is relatively stable under acidic conditions but can fade when exposed to light and heat .
Preparation Methods
The preparation of Acid Red 407 typically involves synthetic methods. One common method is the condensation reaction of p-thiophenol and aniline, followed by chemical modification to obtain the target product . Industrial production methods often involve large-scale synthesis using similar reaction pathways, ensuring the dye’s consistency and quality for commercial use.
Chemical Reactions Analysis
Acid Red 407 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced, typically using reducing agents like sodium dithionite, resulting in the formation of colorless leuco compounds.
Substitution: The dye can undergo substitution reactions, where functional groups on the dye molecule are replaced by other groups, altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acid Red 407 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize cellular components and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of pigments, inks, and paints
Mechanism of Action
The mechanism of action of Acid Red 407 involves its interaction with various molecular targets, primarily through electrostatic and hydrophobic interactions. The dye binds to specific sites on molecules, altering their properties and functions. In biological systems, this compound can interact with cellular components, leading to changes in cell structure and function .
Comparison with Similar Compounds
Acid Red 407 can be compared with other similar compounds, such as:
Acid Red 52: Another synthetic dye with similar applications but different chemical properties and stability.
Acid Red 87: Known for its use in the textile industry, with distinct solubility and stability characteristics.
Acid Red 88: Used in various industrial applications, with unique color properties and reactivity.
What sets this compound apart is its specific solubility profile, stability under acidic conditions, and its broad range of applications in different fields .
Properties
CAS No. |
146103-68-6 |
|---|---|
Molecular Formula |
C51H63N3O11S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1177109.png)

